2,6-Diethylnaphthalene

概要

説明

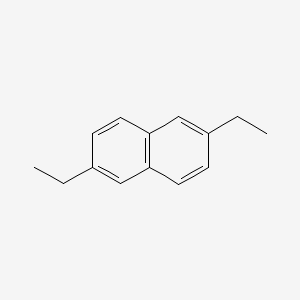

2,6-Diethylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two ethyl groups attached to the naphthalene ring at the 2 and 6 positions

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethylnaphthalene typically involves the ethylation of naphthalene or 2-ethylnaphthalene. One common method is the selective transalkylation of naphthalene and ethylnaphthalene over solid acid catalysts such as H-Y zeolite. This process yields a high ratio of this compound with good selectivity .

Industrial Production Methods: Industrial production of this compound often employs a highly regiospecific ethylating agent in the presence of a Lewis acid catalyst. This method ensures high selectivity and yield of the desired isomer .

化学反応の分析

Primary Pathway: Formation of 2,6-Naphthalenedicarboxylic Acid (NDCA)

2,6-Diethylnaphthalene undergoes catalytic oxidation to NDCA, a monomer for polyethylene naphthalate (PEN) and liquid crystal polymers. The reaction proceeds via a multi-step mechanism:

-

Initial Oxidation : Ethyl groups are oxidized to acetyl intermediates.

-

Secondary Oxidation : Acetyl groups convert to carboxyl groups through intermediates like 1-hydroxyethyl and 1-acetoxyethyl derivatives.

-

Final Product : Complete oxidation yields NDCA with minor byproducts (e.g., trimellitic acid, brominated NDCA) .

Catalytic System :

-

Catalysts : Co(OAc)₂–Mn(OAc)₂–NaBr in acetic acid.

-

Oxidant : Molecular oxygen (O₂).

Synergistic Effects :

-

Co and Mn acetates enhance reaction rate and NDCA selectivity .

-

Excess catalyst increases acetoxyethylnaphthoic acid byproducts .

Experimental Data: Oxidation Conditions and Yields

Notes :

-

Higher temperatures (>215°C) favor trimellitic acid formation .

-

Lower substrate concentrations mitigate chain termination by the naphthalene nucleus .

Electrophilic Substitution

The naphthalene ring undergoes regioselective substitution, though steric hindrance from ethyl groups influences reactivity:

Nitration

-

Reagents : HNO₃/H₂SO₄.

-

Products : Nitro derivatives predominantly at the 1- and 5-positions due to ethyl group steric effects .

Sulfonation

Radical Reactions

Oxidation by OH radicals under inert conditions follows pathways similar to unsubstituted naphthalene:

-

Primary Products : Hydroxylated derivatives (e.g., 1-naphthol, 2-naphthol).

-

Temperature Dependence : Below 410 K, 1-naphthol dominates; regioselectivity decreases at higher temperatures .

Industrial Challenges and Solutions

科学的研究の応用

Chemical Synthesis and Precursors

Overview

2,6-DMN serves as a precursor for synthesizing various complex organic molecules. Its reactivity allows it to participate in several chemical transformations, making it valuable in organic synthesis.

Key Applications

- Synthesis of Polymers : 2,6-DMN is used in the production of high-performance polymers such as poly(ethylene 2,6-naphthalenedicarboxylate) (PEN), which exhibits superior thermal stability and mechanical properties compared to traditional polymers like polyethylene terephthalate (PET) .

- Intermediate for Dyes and Pigments : It acts as an intermediate in the synthesis of various dyes and pigments due to its structural characteristics that allow for functionalization .

Table 1: Chemical Transformations Involving 2,6-DMN

| Reaction Type | Product | Notes |

|---|---|---|

| Oxidation | 2,6-Naphthalenedicarboxylic Acid | Used in producing high-value dicarboxylic acids. |

| Reduction | Dihydro-2,6-diethylnaphthalene | Important for further synthetic applications. |

| Substitution | Various substituted naphthalenes | Dependent on reagents used. |

Biological Applications

Overview

Research has explored the potential of 2,6-DMN in biological systems, particularly its role as a ligand in biochemical assays.

Key Findings

- Ligand Studies : 2,6-DMN has been investigated for its ability to bind with biological macromolecules, which could lead to new therapeutic applications .

- Toxicological Research : Studies have also assessed the interactions of 2,6-DMN with cellular components, highlighting its potential effects on cellular functions due to its structure as a polycyclic aromatic hydrocarbon .

Industrial Applications

Overview

In industrial settings, 2,6-DMN is utilized for its chemical properties and efficiency in production processes.

Key Applications

- Production of High-Performance Polymers : The polymer derived from 2,6-DMN exhibits better heat resistance and mechanical properties than conventional polymers .

- Catalytic Processes : Research indicates that metal catalysts significantly enhance the oxidation reactions involving 2,6-DMN, optimizing conditions for producing valuable derivatives like naphthalenedicarboxylic acids .

Case Study 1: Polymer Production

A study demonstrated that poly(ethylene 2,6-naphthalenedicarboxylate) synthesized from 2,6-DMN showed improved thermal stability over PET. The methodology involved using high-purity 2,6-DMN as a feedstock under controlled conditions to ensure optimal polymer characteristics .

Case Study 2: Oxidation Reactions

Research conducted on the oxidation of 2,6-DMN using manganese acetate as a catalyst revealed a nearly 90% yield of naphthalenedicarboxylic acid under optimal conditions. This study highlighted the importance of reaction parameters such as substrate concentration and catalyst loading in maximizing product yield .

作用機序

The mechanism by which 2,6-Diethylnaphthalene exerts its effects involves interactions with specific molecular targets. For instance, in catalytic processes, it interacts with the active sites of catalysts, facilitating various chemical transformations. The pathways involved often include electron transfer and the formation of intermediate complexes.

類似化合物との比較

2,6-Dimethylnaphthalene: Similar in structure but with methyl groups instead of ethyl groups.

2,7-Diethylnaphthalene: Another isomer with ethyl groups at the 2 and 7 positions.

2,6-Diisopropylnaphthalene: Contains isopropyl groups instead of ethyl groups.

Uniqueness: 2,6-Diethylnaphthalene is unique due to its specific ethyl group positioning, which influences its chemical reactivity and selectivity in various reactions. This makes it particularly valuable in applications requiring high specificity and performance .

生物活性

2,6-Diethylnaphthalene (DEN) is a polycyclic aromatic hydrocarbon (PAH) known for its complex biological interactions and potential health impacts. This article provides a detailed overview of the biological activity of DEN, supported by research findings, case studies, and data tables.

- Chemical Formula : C₁₄H₁₆

- Molecular Weight : 184.28 g/mol

- CAS Number : 86-56-0

This compound is characterized by its two ethyl groups attached to the naphthalene ring at the 2 and 6 positions. This structural configuration influences its reactivity and biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Toxicity : As a PAH, DEN can be toxic to aquatic life and may pose risks to human health through inhalation or dermal exposure.

- Carcinogenic Potential : Some studies suggest that PAHs, including DEN, may have carcinogenic properties due to their ability to form DNA adducts.

- Endocrine Disruption : There is emerging evidence that certain PAHs can disrupt endocrine functions, potentially leading to reproductive and developmental issues.

Case Studies and Research Findings

-

Oxidation Studies :

A study demonstrated that the oxidation of this compound was catalyzed by manganese acetate in acetic acid, yielding naphthalenedicarboxylic acid (NDCA) with nearly 90% efficiency under optimal conditions. This reaction pathway highlights the compound's reactivity and potential applications in synthetic chemistry . -

Environmental Impact :

A community-based study measured exposure to various PAHs, including DEN. Results indicated that activities such as burning candles or using wood stoves significantly increased ΣPAH levels in individuals. This exposure is linked to respiratory issues and increased asthma rates among children . -

Health Risks :

Research has shown that exposure to PAHs like DEN can lead to acute health effects such as irritation and chronic conditions including cardiovascular diseases and neurodevelopmental disorders .

Table 1: Summary of Biological Effects of this compound

Table 2: Oxidation Products of this compound

特性

IUPAC Name |

2,6-diethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-3-11-5-7-14-10-12(4-2)6-8-13(14)9-11/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJFFBINNGWEBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=C(C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208637 | |

| Record name | Naphthalene, 2,6-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59919-41-4 | |

| Record name | Naphthalene, 2,6-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059919414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2,6-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。